molecular formula C18H23N7O2S B2425375 7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058387-98-6

7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

カタログ番号: B2425375
CAS番号: 1058387-98-6
分子量: 401.49
InChIキー: FUGSAOBKGQIGPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a novel chemical hybrid designed for advanced pharmaceutical and biochemical research. It integrates a triazolopyrimidine heterocyclic system, a structural motif known for its diverse pharmacological potential, with a sulfonylpiperazine group. The 2,5-dimethylphenylsulfonyl moiety attached to the piperazine is a key functional group of interest in medicinal chemistry for modulating biological activity and physicochemical properties . Research into similar triazolo[4,5-d]pyrimidine derivatives has shown their relevance in developing agents for neurodegenerative diseases, highlighting the scaffold's significance in central nervous system (CNS) drug discovery . Furthermore, piperazine derivatives are recognized for a broad spectrum of pharmacological activities, making this core structure a valuable template for exploring new therapeutic mechanisms . This specific compound presents a unique opportunity for researchers investigating structure-activity relationships (SAR) in medicinal chemistry, particularly for those focused on synthesizing and evaluating novel heterocyclic compounds as potential bioactive agents. It is an ideal candidate for high-throughput screening, library development, and targeted mechanistic studies in a strictly controlled laboratory environment.

特性

IUPAC Name

7-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2S/c1-4-25-18-16(21-22-25)17(19-12-20-18)23-7-9-24(10-8-23)28(26,27)15-11-13(2)5-6-14(15)3/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGSAOBKGQIGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-ethyl-1H-pyrazole-4-carboxylic acid and guanidine. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.

  • Introduction of the Piperazine Ring: : The piperazine ring is introduced through a nucleophilic substitution reaction. The triazolopyrimidine intermediate is reacted with 1-(2,5-dimethylphenylsulfonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually conducted at elevated temperatures to facilitate the substitution.

  • Final Product Formation: : The final step involves the purification of the product through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Modified piperazine derivatives

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific biological targets can be harnessed to design drugs for various therapeutic areas, including oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties can be exploited to create new materials with specific functionalities.

作用機序

The mechanism of action of 7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

類似化合物との比較

Similar Compounds

  • 7-(4-(Phenylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dimethylphenyl sulfonyl group enhances its lipophilicity and potential for membrane permeability, while the triazolopyrimidine core provides a scaffold for diverse chemical modifications.

生物活性

The compound 7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with a sulfonyl-piperazine substituent. Its molecular formula is C17H22N6O2SC_{17}H_{22}N_6O_2S, and it has a molecular weight of approximately 378.47 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that triazole derivatives can inhibit the WNT/β-catenin signaling pathway, which is crucial in tumorigenesis .

Compound Cancer Type IC50 (µM) Mechanism of Action
Compound ABreast Cancer12.5Apoptosis induction
Compound BLung Cancer15.0Cell cycle arrest
This compoundColon CancerTBD

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Research indicates that triazole derivatives possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Analgesic and Anti-inflammatory Effects

Triazole derivatives have been studied for their analgesic effects. The presence of a piperazine moiety enhances the analgesic activity by modulating pain pathways in the central nervous system. In animal models, compounds similar to the target compound have shown significant reduction in pain responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer proliferation and microbial growth.
  • Receptor Modulation : It may act on various receptors in the central nervous system to exert analgesic effects.
  • Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.

Case Studies

  • Study on Anticancer Effects : A recent investigation into triazole derivatives demonstrated that modifications at the piperazine position significantly enhance anticancer activity against colorectal cancer cells.
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties of various triazole compounds against clinical isolates of bacteria and fungi, showing that structural variations significantly affect their potency.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

To optimize synthesis, employ Design of Experiments (DoE) to systematically explore variables like reaction temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., factorial designs) reduce trial-and-error approaches by identifying critical parameters and interactions . For example, a central composite design could map optimal conditions for yield and purity. Computational reaction path searches (quantum chemical calculations) further narrow experimental conditions by predicting energetically favorable pathways .

Basic: Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of the triazolo-pyrimidine core and sulfonyl-piperazine substituents (e.g., ¹H/¹³C NMR for proton/carbon environments) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the sulfonyl-piperazine moiety .
  • HPLC-PDA : Quantify impurities using reverse-phase chromatography with UV detection (e.g., monitoring residual solvents or byproducts) .

Advanced: How can computational methods aid in predicting the compound’s reactivity and binding interactions?

Combine density functional theory (DFT) and molecular docking to:

  • Map reaction pathways (e.g., sulfonylation of piperazine intermediates) and transition states to identify kinetic bottlenecks .
  • Predict binding affinities for target proteins (e.g., kinases or GPCRs) by simulating ligand-receptor interactions using software like AutoDock Vina. Cross-validate with experimental IC₅₀ values .
  • Use molecular dynamics (MD) to study conformational flexibility of the triazolo-pyrimidine scaffold in aqueous vs. lipid environments .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Contradictions often arise from solvent effects, tautomerism, or dynamic processes. Methodological steps:

  • Cross-validate with multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
  • Variable-temperature NMR to detect slow exchange processes (e.g., rotational barriers in the sulfonyl group) .
  • Re-run DFT calculations with explicit solvent models (e.g., COSMO) to improve agreement with experimental shifts .

Basic: What are the best practices for scaling up the synthesis from milligram to gram quantities?

  • Process intensification : Optimize heat/mass transfer using flow chemistry reactors for exothermic steps (e.g., sulfonylation) .
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective scaling .
  • Quality control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Advanced: What mechanistic insights are critical for improving the selectivity of the triazolo-pyrimidine core formation?

  • Investigate cyclization pathways : Use kinetic isotope effects (KIE) or trapping experiments to distinguish between concerted vs. stepwise mechanisms .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic hotspots on intermediates to rationalize regioselectivity .
  • Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to stabilize transition states and suppress side reactions .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid clearance pathways .
  • Protein binding assays : Quantify serum albumin binding to explain reduced free drug concentrations in vivo .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C) to track bioavailability in target organs .

Basic: What safety protocols are essential when handling sulfonyl-piperazine intermediates?

  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/respiratory exposure to sulfonating agents (e.g., SOCl₂) .
  • Waste management : Neutralize acidic byproducts (e.g., HCl gas) with carbonate solutions before disposal .

Advanced: What strategies can mitigate batch-to-batch variability in the compound’s crystallinity?

  • Polymorph screening : Use high-throughput crystallization (e.g., solvent-drop grinding) to identify stable forms .
  • Process analytical technology (PAT) : Monitor crystallization kinetics via FBRM (focused beam reflectance measurement) to control particle size distribution .
  • Additive engineering : Introduce crystallization inhibitors (e.g., polymers) to suppress undesired polymorphs .

Advanced: How can machine learning models enhance the design of derivatives with improved potency?

  • Feature engineering : Train models on descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity .
  • Generative chemistry : Use variational autoencoders (VAEs) to propose novel sulfonyl-piperazine analogs with optimized ADMET profiles .
  • Transfer learning : Fine-tune pre-trained models (e.g., ChemBERTa) on kinase inhibitor datasets to prioritize synthetic targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。